2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
CAS No.: 284674-73-3
Cat. No.: VC21459272
Molecular Formula: C14H7BrClF3N2
Molecular Weight: 375.57g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 284674-73-3 |
|---|---|
| Molecular Formula | C14H7BrClF3N2 |
| Molecular Weight | 375.57g/mol |
| IUPAC Name | 2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C14H7BrClF3N2/c15-10-3-1-8(2-4-10)12-7-21-6-9(14(17,18)19)5-11(16)13(21)20-12/h1-7H |
| Standard InChI Key | PUYMCMSUSRGVNM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br |
| Canonical SMILES | C1=CC(=CC=C1C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br |
Introduction
Structural Properties and Classification
Chemical Structure and Composition
2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. This molecular framework consists of a pyridine ring fused with an imidazole ring, forming a bicyclic system. The compound contains several key functional groups: a 4-bromophenyl substituent at position 2, a chlorine atom at position 8, and a trifluoromethyl group at position 6 of the imidazo[1,2-a]pyridine core structure. Based on analysis of related compounds, its molecular formula is likely C14H7BrClF3N2, which differs from the closely related compound without the 8-chloro substituent (C14H8BrF3N2) .
Comparison with Related Derivatives
The structural features of 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be better understood by comparing it with related compounds found in chemical databases:
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | C14H8BrF3N2 | 341.13 g/mol | Lacks the 8-chloro substituent |
| 2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | C14H6BrCl2F3N2 | 410.02 g/mol | Contains additional 3-chloro substituent |
| 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | C13H9BrN2 | N/A | Lacks both 8-chloro and 6-trifluoromethyl groups |
The target compound represents an intermediate structure between the non-chlorinated and the dichloro derivatives, containing only a single chlorine atom at position 8 .
Physicochemical Properties
Predicted Physical Properties
Based on the properties of similar compounds, 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is expected to have the following physical characteristics:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Physical State | Solid at room temperature | Common for similar heterocyclic compounds |
| Molecular Weight | ~375.5 g/mol | Calculated from molecular formula C14H7BrClF3N2 |
| Solubility | Low solubility in water; soluble in organic solvents like DMF, DMSO | Typical for halogenated aromatic compounds |
| Melting Point | 150-200°C (estimated) | Based on similar imidazo[1,2-a]pyridine derivatives |
The presence of the 8-chloro substituent would likely increase the compound's lipophilicity compared to the non-chlorinated analog, while potentially affecting its crystal packing and melting point characteristics .
Synthesis Methods
Palladium-Catalyzed Coupling Reactions
One potential approach involves palladium-catalyzed coupling reactions, similar to those reported for related imidazo[1,2-a]pyridine derivatives. These methods typically involve the use of 2-bromophenyl precursors in cascade reactions . The synthesis might involve:
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Preparation of appropriately substituted 2-aminopyridine derivatives
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Condensation with α-bromoketones to form the imidazo[1,2-a]pyridine core
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Installation of the bromophenyl group through cross-coupling reactions
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Selective halogenation to introduce the chloro substituent at position 8
Direct Cyclization Approaches
Another potential synthetic route could involve direct cyclization approaches utilizing appropriately substituted precursors:
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Reaction of a 6-trifluoromethyl-2-aminopyridine with a 4-bromophenylacetic acid derivative
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Cyclization under acidic or basic conditions to form the imidazo[1,2-a]pyridine core
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Selective chlorination at position 8 using appropriate chlorinating agents
Challenges in Synthesis
The synthesis of 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine presents several challenges:
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Regioselectivity: Achieving selective chlorination at position 8 without affecting other reactive sites
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Compatibility of functional groups during various synthetic steps
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Purification challenges due to the formation of potential isomers and by-products
Chemical Reactivity
General Reactivity Patterns
Based on the structural features of 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, several reactivity patterns can be anticipated:
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The bromophenyl group provides a reactive site for further functionalization through cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings).
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The imidazo[1,2-a]pyridine core typically participates in electrophilic aromatic substitution reactions, though reactivity may be modulated by the electron-withdrawing trifluoromethyl and halogen substituents.
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The chloro substituent at position 8 offers opportunities for nucleophilic aromatic substitution reactions, potentially allowing for further derivatization.
Stability Considerations
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Exposure to strong nucleophiles may lead to displacement of the chloro or bromo substituents.
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Prolonged exposure to light might cause photodegradation, particularly common with halogenated aromatic compounds.
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The compound would likely be stable to mild acidic and basic conditions, but strong bases could potentially deprotonate acidic protons in the heterocyclic ring system.
Comparative Analysis with Structural Analogs
Structure-Property Relationships
Comparing 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine with its structural analogs reveals important structure-property relationships:
| Compound | Key Structural Feature | Expected Property Impact |
|---|---|---|
| 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | Lacks 8-chloro substituent | Lower molecular weight, potentially lower lipophilicity |
| 2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | Additional 3-chloro substituent | Higher molecular weight, likely higher lipophilicity, potentially different crystal packing |
| 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | Lacks both 8-chloro and 6-trifluoromethyl groups | Significantly different electronic properties, reactivity, and potentially different biological activity profile |
The specific substitution pattern in 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine would create a unique electronic distribution across the molecule, influencing its chemical reactivity, physical properties, and potential biological activities .
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